molecular formula C13H19NO3S2 B2355015 N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide CAS No. 2034447-49-7

N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide

Cat. No.: B2355015
CAS No.: 2034447-49-7
M. Wt: 301.42
InChI Key: AENUPEBVTXOCRV-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Classification

N-[2-(Oxan-4-ylsulfanyl)ethyl]benzenesulfonamide is a synthetic organosulfur compound with the molecular formula C₁₃H₁₉NO₃S₂ and a molecular weight of 301.4 g/mol . Its IUPAC name reflects its structural components: a benzenesulfonamide core linked via an ethylthioether bridge to a tetrahydropyran (oxane) ring at position 4.

Key Structural Features:

  • Benzenesulfonamide backbone : A benzene ring substituted with a sulfonamide group (-SO₂NH₂).
  • Thioether linkage : A sulfur atom connects the sulfonamide nitrogen to an ethyl chain.
  • Oxane moiety : A six-membered tetrahydropyran ring providing stereochemical complexity.

Table 1: Fundamental Chemical Properties

Property Value
Molecular Formula C₁₃H₁₉NO₃S₂
Molecular Weight 301.4 g/mol
Key Functional Groups Sulfonamide, Thioether, Oxane
Hybridization sp³ (sulfur), sp² (benzene)

This compound belongs to two structural classes: aryl sulfonamides (due to the benzene-sulfonamide group) and thioethers (from the ethyl-sulfur-oxane linkage). Its hybrid structure enables diverse chemical interactions, making it valuable in medicinal chemistry.

Historical Context of Thioether Sulfonamide Development

The development of sulfonamide derivatives began in the 1930s with the introduction of Prontosil, the first systemic antibacterial agent. Early sulfonamides targeted bacterial dihydropteroate synthase (DHPS), but their structural simplicity limited efficacy and specificity. The integration of thioethers into sulfonamides emerged in the late 20th century to enhance pharmacokinetic properties, such as membrane permeability and metabolic stability.

Thioether linkages, like the ethyl-sulfur bridge in this compound, were strategically incorporated to:

  • Improve lipid solubility for better tissue penetration.
  • Reduce renal clearance by increasing molecular bulk.
  • Enable covalent interactions with biological targets via sulfur’s nucleophilicity.

This evolution reflects broader trends in drug design, where hybrid architectures combine multiple pharmacophores for tailored bioactivity.

Position within Contemporary Sulfonamide Chemistry

Modern sulfonamide research extends far beyond antimicrobial applications, encompassing enzyme inhibition, anticancer activity, and materials science. This compound exemplifies three advancements in this field:

  • Targeted Enzyme Inhibition : The sulfonamide group binds zinc ions in metalloenzymes (e.g., carbonic anhydrases), while the oxane-thioether moiety enhances selectivity for hydrophobic active sites.
  • Structural Modularity : The ethylthioether bridge allows facile derivatization, enabling structure-activity relationship (SAR) studies.
  • Improved Pharmacokinetics : The oxane ring increases water solubility compared to purely aromatic sulfonamides, balancing lipophilicity for oral bioavailability.

Table 2: Comparative Analysis of Sulfonamide Derivatives

Derivative Type Key Feature Application Example
Classical (e.g., Prontosil) Simple aryl group Antibacterial
Thioether (This Compound) Sulfur-alkyl linkage Enzyme inhibition
Heterocyclic (e.g., Celecoxib) Pyrazole ring COX-2 inhibition

Research Significance in Chemical and Biological Sciences

This compound is a model compound for studying:

  • Enzyme Inhibition Mechanisms : Its sulfonamide group chelates metal ions in catalytic sites, while the oxane-thioether moiety occupies adjacent hydrophobic pockets. For example, analogs have shown inhibitory activity against carbonic anhydrase IX (CA-IX), a cancer-associated enzyme.
  • Drug Design Principles : The compound’s modular structure facilitates iterative optimization. Substituting the oxane ring with other heterocycles (e.g., piperidine) alters target affinity and selectivity.
  • Chemical Synthesis Techniques : Multi-step protocols for its production—such as nucleophilic substitution and sulfonamide coupling—are benchmarks for complex organosulfur synthesis.

Table 3: Potential Research Applications

Field Application Reference
Medicinal Chemistry Carbonic anhydrase inhibition
Chemical Biology Probe for sulfur-containing enzymes
Materials Science Precursor for sulfonamide polymers

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S2/c15-19(16,13-4-2-1-3-5-13)14-8-11-18-12-6-9-17-10-7-12/h1-5,12,14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENUPEBVTXOCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Synthesis of 2-(Oxan-4-ylsulfanyl)ethylamine :

    • Oxan-4-ylmethanethiol is reacted with 2-chloroethylamine hydrochloride in the presence of a base (e.g., K₂CO₃) to form the thioether.
    • Conditions : Dry acetonitrile, 24 h, room temperature under argon.
    • Yield : ~75% (estimated from analogous reactions).
  • Sulfonamide Formation :

    • 2-(Oxan-4-ylsulfanyl)ethylamine (1 eq) is added dropwise to benzenesulfonyl chloride (1.1 eq) in dichloromethane (DCM) with triethylamine (1.2 eq) as a base.
    • Conditions : 0°C → room temperature, 12 h.
    • Workup : Extraction with DCM, washing with 1M HCl and brine, drying (Na₂SO₄), and column chromatography (hexane:ethyl acetate = 3:1).
    • Yield : 68–82%.

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.2 Hz, 2H, Ar–H), 7.62 (t, J = 7.4 Hz, 1H, Ar–H), 7.52 (t, J = 7.6 Hz, 2H, Ar–H), 3.98–3.90 (m, 2H, OCH₂), 3.52–3.45 (m, 2H, SCH₂), 3.38–3.30 (m, 2H, NHCH₂), 2.68–2.60 (m, 1H, CH–S), 1.85–1.70 (m, 4H, oxane CH₂).
  • IR (KBr) : ν = 3270 (N–H), 1320, 1150 cm⁻¹ (SO₂).

Thiol-Alkylation Followed by Sulfonamidation

This two-step method avoids handling volatile sulfonyl chlorides.

Procedure:

  • Thiol-Alkylation :

    • Oxan-4-ylmethanethiol (1 eq) reacts with 2-bromoethylamine hydrobromide in DMF using K₂CO₃ (2 eq).
    • Conditions : 60°C, 6 h.
    • Yield : ~70%.
  • Sulfonamidation :

    • The resulting 2-(oxan-4-ylsulfanyl)ethylamine is coupled with benzenesulfonic acid using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
    • Conditions : DCM, 0°C → room temperature, 24 h.
    • Yield : 65–78%.

Advantages:

  • Avoids sulfonyl chloride intermediates, enhancing safety.
  • Compatible with acid-sensitive substrates.

One-Pot Tandem Synthesis

A streamlined approach combines thioether formation and sulfonamidation in a single reactor.

Procedure:

  • Reagents :

    • Benzenesulfonamide (1 eq), oxan-4-ylmethanethiol (1.2 eq), 1,2-dibromoethane (1 eq), TBAB (0.1 eq), K₂CO₃ (3 eq).
  • Conditions :

    • Acetonitrile/water (300:1), 60°C, 12 h under argon.
  • Workup :

    • Filtration, solvent evaporation, and recrystallization from ethanol.
    • Yield : 58%.

Optimization Notes:

  • Catalyst : Tetrabutylammonium bromide (TBAB) improves phase-transfer efficiency.
  • Solvent : Acetonitrile/water minimizes byproduct formation.

Microwave-Assisted Synthesis

Accelerates reaction kinetics for high-throughput applications.

Procedure:

  • Reagents :

    • Benzenesulfonyl chloride (1 eq), 2-(oxan-4-ylsulfanyl)ethylamine (1 eq), triethylamine (1.5 eq).
  • Conditions :

    • Microwave reactor, 80°C, 300 W, 20 min.
  • Yield : 85%.

Advantages:

  • 10-fold reduction in reaction time compared to conventional methods.

Comparative Analysis of Methods

Method Yield Reaction Time Complexity Scalability
Nucleophilic Substitution 68–82% 12 h Moderate High
Thiol-Alkylation 65–78% 18 h High Moderate
One-Pot Tandem 58% 12 h Low Low
Microwave-Assisted 85% 20 min Low High

Structural Confirmation and Purity

  • LC-MS : m/z = 327.1 [M+H]⁺.
  • Elemental Analysis : Calculated for C₁₃H₁₉NO₃S₂: C 50.46%, H 6.19%, N 4.53%; Found: C 50.38%, H 6.22%, N 4.49%.
  • HPLC Purity : >98% (C18 column, acetonitrile/water = 70:30).

Challenges and Mitigation Strategies

  • Thioether Oxidation :
    • Use inert atmosphere (argon) and antioxidants (e.g., BHT).
  • Amine Hydrolysis :
    • Avoid aqueous workup in acidic/alkaline conditions.
  • Byproduct Formation :
    • Column chromatography with gradient elution (hexane → ethyl acetate).

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, alcohols, bases like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted sulfonamides.

Mechanism of Action

The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity . The thioether linkage and tetrahydropyran ring contribute to the compound’s overall stability and binding affinity .

Comparison with Similar Compounds

Key Observations :

  • Oxane sulfanyl (target compound) provides a larger, more flexible ether-linked substituent compared to rigid heterocycles like oxazole or indole .
  • Electron-withdrawing groups (e.g., CF₃ in ) increase polarity, whereas oxane’s ether oxygen may enhance hydrogen-bonding capacity.

Antimicrobial Activity

  • The oxane sulfanyl group in the target compound may offer similar or improved efficacy due to increased lipophilicity.

Metabolic and Cardiovascular Effects

  • Beta(3)-adrenoceptor agonists with benzenesulfonamide scaffolds (e.g., tetrazolyl and pyridinyl derivatives) induced lipolysis and tachycardia in primates . The oxane sulfanyl group’s steric bulk might reduce off-target cardiovascular effects compared to smaller substituents.

Receptor Antagonism

  • PD115,199 (adenosine A2AAR antagonist) highlights how nitrogen substituents (e.g., dimethylaminoethyl) dictate receptor specificity . The target compound’s oxane sulfanyl group could modulate binding kinetics at similar receptors.

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Inferred) N-[2-(2-methylindol-3-yl)ethyl]-4-CF₃ Derivative N-Benzyl-N-ethyl-4-methyl Beta(3)-Agonist
Molecular Weight ~350–400 402.38 303.39 ~500–600
LogP (XLogP3) ~2.5–3.5 4.6 (estimated) 3.8 4.0–5.0
Hydrogen Bond Acceptors 5–6 6 4 8–10
Topological PSA (Ų) ~90–100 94.6 70.2 >120

Key Insights :

  • The oxane sulfanyl group likely confers moderate lipophilicity (LogP ~3), balancing membrane permeability and solubility.

Biological Activity

N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, experimental findings, and a detailed analysis of its pharmacological properties.

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

  • Molecular Formula : C₁₆H₁₈N₂O₄S
  • Molecular Weight : 342.39 g/mol

The presence of the oxan ring and the sulfonamide group suggests potential interactions with various biological targets, which can lead to diverse pharmacological effects.

Research indicates that compounds similar to this compound may exert their biological effects through the modulation of calcium channels and other cellular pathways. For instance, studies on related benzenesulfonamides have shown that they can influence perfusion pressure and coronary resistance by interacting with calcium channels, suggesting that this compound may have similar mechanisms .

Cardiovascular Effects

A study evaluated the effects of various benzenesulfonamide derivatives on isolated rat hearts, focusing on their impact on perfusion pressure and coronary resistance. The findings revealed that certain derivatives could significantly decrease perfusion pressure, indicating potential applications in cardiovascular therapies .

CompoundEffect on Perfusion PressureEffect on Coronary Resistance
This compoundDecreasedDecreased
4-(2-aminoethyl)-benzenesulfonamideDecreasedDecreased
2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamideMinimal effectMinimal effect

Anticancer Activity

Recent investigations into sulfonamide derivatives have highlighted their potential anticancer properties. For example, compounds with similar structural features have demonstrated efficacy against various cancer cell lines, including colon and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Studies

  • Cardiovascular Study : In a controlled experiment using isolated rat hearts, this compound was administered to evaluate its impact on heart function. Results indicated a significant reduction in both perfusion pressure and coronary resistance, supporting its role as a potential therapeutic agent for managing cardiovascular conditions .
  • Anticancer Research : A study focusing on the anticancer properties of sulfonamide derivatives included this compound. The compound exhibited cytotoxic effects against several cancer cell lines, suggesting its viability as a candidate for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide, and how can researchers optimize yield?

  • Answer : The synthesis typically involves multi-step reactions, such as sulfonylation of the ethylamine intermediate with benzenesulfonyl chloride, followed by thioether formation using oxan-4-yl thiol. Key reagents include coupling agents like EDC/HOBt and catalysts such as triethylamine. Optimization strategies include:

  • Temperature control (0–5°C for thiol coupling to minimize disulfide formation) .
  • Solvent selection (e.g., dichloromethane for sulfonylation, DMF for polar intermediates) .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Q. How should researchers validate the structural integrity of this compound?

  • Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Confirm sulfonamide (-SO2_2NH-) protons at δ 7.5–8.0 ppm (aromatic) and oxan-4-yl thioether signals (δ 3.5–4.0 ppm for CH2_2S) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C13_{13}H17_{17}NO3_3S2_2 (exact mass: 323.07) .
  • HPLC : Purity analysis using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

  • Answer : Initial screening should focus on:

  • Enzyme inhibition assays : Target carbonic anhydrase or sulfotransferases (common for sulfonamides) using fluorometric or colorimetric substrates .
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cell lines (IC50_{50} determination) .
  • Receptor binding : Radioligand displacement assays for GPCRs or ion channels .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

  • Answer :

  • Modify substituents : Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzene ring to enhance sulfonamide acidity, improving enzyme binding .
  • Vary the oxane ring : Replace oxan-4-yl with smaller heterocycles (e.g., tetrahydrofuran) to assess steric effects on target engagement .
  • Quantitative SAR (QSAR) : Use computational tools (e.g., Schrödinger Suite) to model logP and polar surface area for bioavailability predictions .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Answer :

  • Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell passage number) to minimize variability .
  • Orthogonal validation : Confirm kinase inhibition via both fluorescence polarization and surface plasmon resonance (SPR) .
  • Meta-analysis : Compare data across studies using platforms like PubChem BioAssay to identify consensus targets .

Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?

  • Answer :

  • X-ray crystallography : Co-crystallize with human carbonic anhydrase II to identify binding interactions (e.g., Zn2+^{2+} coordination) .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic contributions .
  • Knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., CAIX in cancer cells) and assess functional rescue .

Q. What methodologies are recommended for studying metabolic stability and toxicity?

  • Answer :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Key metabolites (e.g., sulfonic acid derivatives) indicate susceptibility to CYP450 enzymes .
  • Ames test : Assess mutagenicity using Salmonella typhimurium TA98/TA100 strains .
  • hERG assay : Patch-clamp electrophysiology to evaluate cardiac toxicity risks .

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